GNE-6776

Description

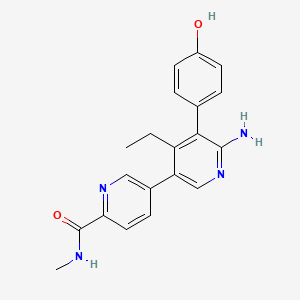

The exact mass of the compound 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-6776 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-6776 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase enzyme implicated in the regulation of numerous proteins critical for tumor cell survival and proliferation. This technical guide elucidates the core mechanism of action of this compound in cancer cells, detailing its impact on key signaling pathways, and provides a comprehensive overview of its anti-tumor activities. This compound exerts its effects primarily through the modulation of the p53/MDM2 tumor suppressor axis and by downregulating the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways. These actions culminate in cell cycle arrest, induction of apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT), thereby impeding cancer progression, migration, and invasion. This document provides quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: USP7 Inhibition

This compound functions as an allosteric inhibitor of USP7.[1] Structural studies have revealed that it non-covalently binds to a site approximately 12 Å away from the catalytic cysteine of USP7.[2][3][4] This binding event interferes with the interaction between USP7 and ubiquitin, thereby attenuating the deubiquitinase activity of the enzyme.[2][3] USP7 is known to regulate the stability of a variety of proteins, including the p53 tumor suppressor and its E3 ubiquitin ligase, MDM2.[2][4][5] By inhibiting USP7, this compound leads to the destabilization of its target proteins, which in the context of cancer, can reactivate tumor suppressor pathways and inhibit oncogenic signaling.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through its influence on several critical signaling cascades:

The p53/MDM2 Pathway

A primary mechanism of this compound is the stabilization of the p53 tumor suppressor.[5] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] By inhibiting USP7, this compound leads to increased ubiquitination and subsequent degradation of MDM2.[5] This reduction in MDM2 levels results in the accumulation and activation of p53, which in turn transcriptionally activates its target genes, leading to cell cycle arrest and apoptosis.[5][6]

References

GNE-6776: A Selective, Allosteric Inhibitor of Ubiquitin-Specific Protease 7 (USP7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and suppression. GNE-6776 is a potent, selective, and orally bioavailable small molecule inhibitor of USP7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic profiles, and preclinical in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development efforts.

Introduction to USP7

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP7 is a DUB that plays a pivotal role in various cellular processes, including cell cycle regulation, DNA repair, and immune response, by deubiquitinating a wide range of substrates. Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, the levels of MDM2 are reduced, leading to the stabilization and activation of p53, which in turn can induce apoptosis and cell cycle arrest in cancer cells. Furthermore, USP7 has been shown to regulate other cancer-related pathways, making it an attractive therapeutic target.

This compound: Mechanism of Action

This compound is a non-covalent, allosteric inhibitor of USP7.[1][2] Structural studies have revealed that this compound binds to a site on USP7 that is approximately 12 Å away from the catalytic cysteine.[1][2] This binding event attenuates the interaction of ubiquitin with USP7, thereby inhibiting its deubiquitinase activity.[1][2] This allosteric mode of inhibition contributes to the high selectivity of this compound for USP7 over other deubiquitinating enzymes.

Biochemical and Cellular Activity

Biochemical Potency and Selectivity

This compound demonstrates potent inhibition of USP7 in biochemical assays. The selectivity of this compound has been evaluated against a broad panel of deubiquitinating enzymes, highlighting its high specificity for USP7.

| Parameter | Value | Reference |

| USP7 IC50 | 1.54 µM (EOL-1 cells) | [3] |

Table 1: Biochemical Potency of this compound

| Deubiquitinase | % Inhibition at 100 µM this compound | Reference |

| USP7 | >95% | [3] |

| Other DUBs (panel) | Minimal Inhibition | [3][4] |

Table 2: Selectivity Profile of this compound against a Deubiquitinase Panel

Cellular Activity

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. Its cellular effects are consistent with the inhibition of USP7, leading to cell cycle arrest, apoptosis, and modulation of key signaling pathways.

| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |

| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24h, 48h | [5][6] |

| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24h, 48h | [5][6] |

| MCF7 | Breast Cancer | 27.2 | 72h | [7] |

| MCF7 | Breast Cancer | 31.4 | 96h | [7] |

| T47D | Breast Cancer | 31.8 | 72h | [7] |

| T47D | Breast Cancer | 37.4 | 96h | [7] |

| EOL-1 | Eosinophilic Leukemia | 1.54 | 120h | [3] |

Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Impact on Cellular Signaling Pathways

Inhibition of USP7 by this compound leads to the modulation of several critical signaling pathways implicated in cancer.

p53/MDM2 Pathway

By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, resulting in the upregulation of its downstream targets like p21, which promotes cell cycle arrest and apoptosis.

PI3K/AKT/mTOR Pathway

This compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer cells.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival.

Wnt/β-catenin Pathway

In non-small cell lung cancer cells, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancer and plays a role in cell proliferation and invasion.[5]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.

| Parameter | Dose (mg/kg, p.o.) | Value | Reference |

| Cmax | 100 | ~10 µM | [3] |

| AUC | 100 | - | [3] |

| T1/2 | 100 | - | [3] |

| Cmax | 200 | ~20 µM | [3] |

| AUC | 200 | - | [3] |

| T1/2 | 200 | - | [3] |

Table 4: Pharmacokinetic Parameters of this compound in Mice Note: Specific values for AUC and T1/2 were not explicitly provided in the search results.

Pharmacodynamic studies in xenograft models have shown that oral administration of this compound leads to on-target pathway modulation in tumors.[3]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

| Model | Cell Line | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Xenograft | EOL-1 | 100 | - | Significant | [3] |

| Xenograft | EOL-1 | 200 | - | Significant | [3] |

| Xenograft | A549 | 15 (i.p.) | Every other day | Significant | [5] |

| Xenograft | A549 | 30 (i.p.) | Every other day | Significant | [5] |

Table 5: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

USP7 Enzymatic Assay (Ub-AMC)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.

-

Reagents: Recombinant human USP7, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black plate, add USP7 enzyme to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding Ub-AMC substrate to all wells.

-

Measure the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value of this compound.

-

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

-

Reagents: CCK-8 solution, cell culture medium, 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.[5]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine (Annexin V) and membrane permeability (Propidium Iodide, PI).

-

Reagents: Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V Binding Buffer, PBS.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis (PI Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Reagents: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, PBS.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

-

Reagents: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., for p-AKT, p-mTOR, GSK3β, p-β-catenin, E-cadherin, N-cadherin, Vimentin, GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Conclusion

This compound is a highly selective and potent allosteric inhibitor of USP7 with promising anti-tumor activity in preclinical models. Its well-defined mechanism of action, oral bioavailability, and efficacy in models of various cancers, including non-small cell lung cancer, make it a valuable tool for further investigation into the therapeutic potential of USP7 inhibition. The data and protocols presented in this guide are intended to support and facilitate ongoing research in this exciting area of drug discovery.

References

- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

GNE-6776: A Deep Dive into its Role in the p53 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of GNE-6776, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It explores its mechanism of action within the p53 signaling pathway, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction to this compound and the USP7-p53 Axis

This compound is a small molecule inhibitor that allosterically targets USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis.[1][2][3] One of the most significant substrates of USP7 is MDM2, an E3 ubiquitin ligase that is the primary negative regulator of the tumor suppressor protein p53.[4][5]

Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2.[4] This stable MDM2 then targets p53 for ubiquitination and subsequent proteasomal degradation, keeping p53 levels low.[4][5] In many cancers, this pathway is dysregulated, leading to the suppression of p53's tumor-suppressive functions.

This compound intervenes in this process by binding to a novel allosteric site on USP7, approximately 12 Å away from the catalytic cysteine.[2][3][6] This binding event interferes with the interaction between USP7 and ubiquitin, thereby inhibiting the deubiquitinase activity of USP7.[2][3][6] The subsequent destabilization and degradation of MDM2 lead to the stabilization and accumulation of p53.[5][7] Activated p53 can then transcriptionally upregulate its target genes, such as p21, to induce cell cycle arrest, apoptosis, and tumor suppression.[7][8]

Mechanism of Action: A Visualized Pathway

The signaling cascade initiated by this compound's inhibition of USP7 and its downstream effects on the p53 pathway can be visualized as follows:

Figure 1: this compound Mechanism of Action in the p53 Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Result | Reference |

| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 6.25 µM | ~80% viability | [8][9] |

| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 25 µM | ~60% viability | [8][9] |

| A549 (NSCLC) | CCK-8 Cell Viability (24h) | 100 µM | ~40% viability | [8][9] |

| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 6.25 µM | ~85% viability | [8][9] |

| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 25 µM | ~70% viability | [8][9] |

| H1299 (NSCLC) | CCK-8 Cell Viability (24h) | 100 µM | ~50% viability | [8][9] |

| A549 (NSCLC) | Annexin-V/PI Apoptosis (24h) | 25 µM | Significant increase in apoptotic cells | [8][9] |

| H1299 (NSCLC) | Annexin-V/PI Apoptosis (24h) | 25 µM | Significant increase in apoptotic cells | [8][9] |

| EOL-1 (AML) | CellTiter-Glo Viability (5 days) | - | IC50: 1.54 µM | [10] |

| HCT-116 (Colorectal) | MDM2 Immunofluorescence (24h) | 10 µM | Significant decrease in nuclear MDM2 | [6] |

| Recombinant USP7 | Enzymatic Assay | - | IC50: 1.34 µM | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Result | Reference |

| A549 (NSCLC) | 15 mg/kg this compound | - | Significant tumor growth inhibition | [9] |

| A549 (NSCLC) | 30 mg/kg this compound | - | More potent tumor growth inhibition | [9] |

| EOL-1 (AML) | 100 mg/kg this compound | Oral gavage | Significant tumor growth inhibition (P=0.0163 at Day 4) | [10] |

| EOL-1 (AML) | 200 mg/kg this compound | Oral gavage | Significant tumor growth inhibition (P=0.0138 at Day 4) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (CCK-8)

A common method to assess the effect of this compound on cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.

References

- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

GNE-6776: A Technical Guide to its Impact on Tumor Suppressor Proteins and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-6776 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous proteins critical for tumor cell survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its impact on tumor suppressor proteins and associated oncogenic signaling pathways. Through the stabilization of key tumor suppressors and modulation of critical cell signaling cascades, this compound demonstrates significant anti-tumor activity in preclinical models. This document details the quantitative effects of this compound on protein expression and signaling, outlines the experimental protocols used to generate these findings, and provides visual representations of the affected pathways and experimental workflows.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a key regulator of protein stability, controlling the fate of numerous substrates involved in critical cellular processes such as cell cycle progression, DNA damage repair, and tumor suppression.[1] Its overexpression in various cancers is often associated with a poor prognosis, making it a compelling target for cancer therapy.[1] One of the most well-characterized functions of USP7 is the stabilization of MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53.[1][2] By deubiquitinating MDM2, USP7 prevents its degradation, leading to the suppression of p53 activity.[1][2]

This compound is a selective, non-covalent, allosteric inhibitor of USP7.[3][4] It binds to a site approximately 12 Å away from the catalytic cysteine, interfering with ubiquitin binding and thereby inhibiting USP7's deubiquitinase activity.[3][5] This inhibition leads to the destabilization of MDM2 and subsequent stabilization and reactivation of the p53 tumor suppressor protein.[2][6] Beyond its effect on the p53 pathway, this compound has been shown to modulate other key oncogenic signaling pathways and cellular processes, contributing to its anti-tumor efficacy.[7]

Mechanism of Action: Impact on the USP7-MDM2-p53 Axis

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of the USP7-MDM2-p53 signaling axis. By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its increased ubiquitination and subsequent proteasomal degradation.[6] This reduction in MDM2 levels alleviates the negative regulation of p53, resulting in p53 stabilization and the activation of its downstream target genes, which are involved in cell cycle arrest, apoptosis, and senescence.[2][6]

Quantitative Effects of this compound on Protein Expression and Cellular Processes

The anti-tumor activity of this compound has been quantified in various in vitro and in vivo models, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | Assay | Concentration (µM) | Duration (h) | Effect |

| A549 | CCK-8 | 6.25, 25, 100 | 24, 48 | Concentration- and time-dependent decrease in cell viability[7] |

| H1299 | CCK-8 | 6.25, 25, 100 | 24, 48 | Concentration- and time-dependent decrease in cell viability[7] |

| A549 | Colony Formation | Various | 10 days | Concentration-dependent inhibition of colony formation[7] |

| H1299 | Colony Formation | Various | 10 days | Concentration-dependent inhibition of colony formation[7] |

| A549 | Flow Cytometry | Increasing | - | Increased apoptosis[7] |

| H1299 | Flow Cytometry | Increasing | - | Increased apoptosis[7] |

| A549 | Flow Cytometry | - | - | G1 phase cell cycle arrest[7] |

| H1299 | Flow Cytometry | - | - | G1 phase cell cycle arrest[7] |

Table 2: Effect of this compound on Protein Expression in NSCLC Cells (25 µM, 24h)

| Protein | Pathway/Process | Change in Expression |

| E-cadherin | EMT | Increased[7] |

| N-cadherin | EMT | Decreased[7] |

| Vimentin | EMT | Decreased[7] |

| p-AKT/AKT | PI3K/AKT/mTOR | Decreased ratio[7] |

| p-mTOR/mTOR | PI3K/AKT/mTOR | Decreased ratio[7] |

| GSK3β | Wnt/β-catenin | Increased[7] |

| p-β-catenin/β-catenin | Wnt/β-catenin | Increased ratio[7] |

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Effect on Tumor Growth | Change in Protein Expression in Tumor Tissue |

| This compound (Low dose) | 15 | Significant inhibition | N-cadherin ↓, C-myc ↓, CDK6 ↓, GSK3β ↑[7] |

| This compound (High dose) | 30 | Significant inhibition | N-cadherin ↓, C-myc ↓, CDK6 ↓, GSK3β ↑[7] |

Modulation of Key Signaling Pathways

Beyond the p53 pathway, this compound exerts its anti-cancer effects by modulating other critical signaling cascades.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Treatment with this compound leads to a significant downregulation of this pathway, as evidenced by decreased phosphorylation of key components like AKT and mTOR.[7]

References

- 1. pnas.org [pnas.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obtaining Complete Human Proteomes | Annual Reviews [annualreviews.org]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Allosteric Inhibition of USP7 by GNE-6776: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibitor GNE-6776 and its mechanism of action against Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway, making it a compelling target for cancer therapy. This compound represents a novel class of non-covalent inhibitors that target a previously unexploited allosteric site on USP7, leading to a distinct mechanism of inhibition and downstream cellular consequences.

Executive Summary

This compound is a potent and selective allosteric inhibitor of USP7.[1][2][3][4] It binds to a pocket located approximately 12 Å away from the catalytic cysteine residue, thereby interfering with ubiquitin binding and inhibiting the deubiquitinase activity of USP7.[1][2][3][4][5] This allosteric inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the p53 tumor suppressor. The cellular consequence is the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to modulate other critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[6] This guide will detail the quantitative biochemical and cellular data, experimental methodologies, and the intricate signaling pathways involved in the allosteric inhibition of USP7 by this compound.

Data Presentation

Biochemical and Biophysical Properties of this compound

| Parameter | Value | Method | Reference |

| USP7 IC50 | 1.34 µM | Biochemical Assay | [7] |

| Binding Site | Allosteric pocket 12 Å from the catalytic cysteine | X-ray Crystallography | [1][2][3][4][5] |

| Mechanism of Inhibition | Non-covalent, attenuates ubiquitin binding | NMR, X-ray Crystallography | [1][2][3][4] |

| Selectivity | Highly selective against a panel of 36 other deubiquitinases | MALDI-TOF Assay | [8] |

Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |

| EOL-1 | Acute Myeloid Leukemia | 1.54 µM | 5 days | [8] |

| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [6] |

| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability | 24 and 48 hours | [6] |

| MCF7 | Breast Cancer | 27.2 µM | 72 hours | [9] |

| MCF7 | Breast Cancer | 31.4 µM | 96 hours | [9] |

| T47D | Breast Cancer | 31.8 µM | 72 hours | [9] |

| T47D | Breast Cancer | 37.4 µM | 96 hours | [9] |

In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose | Key Findings | Reference |

| Oral Gavage | 100 mg/kg | Orally bioavailable | [8] |

| Oral Gavage | 200 mg/kg | Orally bioavailable | [8] |

Experimental Protocols

USP7 Enzymatic Assay (MALDI-TOF Based)

This protocol is a generalized representation based on methods described for assessing deubiquitinase activity.[8][10][11][12]

Objective: To determine the inhibitory activity of this compound on the catalytic activity of USP7.

Materials:

-

Recombinant human USP7 enzyme

-

Di-ubiquitin chains (e.g., K48-linked) as substrate

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM DTT, 0.25 µg/µL BSA)

-

15N-labeled ubiquitin (as an internal standard)

-

2,5-dihydroxyacetophenone (DHAP) matrix

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a reaction mixture containing recombinant USP7 and di-ubiquitin substrate in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubate the reactions at 30°C for 60 minutes.

-

Stop the reaction by adding 2% (v/v) TFA.

-

Spike the samples with a known concentration of 15N-labeled ubiquitin as an internal standard for quantification.

-

Mix the reaction products with the DHAP matrix solution.

-

Spot 0.5 µL of the mixture onto a MALDI anchor target plate.

-

Analyze the samples using a MALDI-TOF mass spectrometer in reflector positive ion mode.

-

Quantify the amount of mono-ubiquitin generated by comparing its peak intensity to that of the 15N-labeled ubiquitin internal standard.

-

Calculate the percent inhibition of USP7 activity at each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized representation based on established CETSA methodologies.[13][14][15][16][17]

Objective: To confirm the engagement of this compound with USP7 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., HEK293T)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Primary antibody against USP7

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions in a thermal cycler to a range of temperatures for 3 minutes, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration of the soluble fractions.

-

Perform SDS-PAGE and Western blotting using a primary antibody specific for USP7 to detect the amount of soluble USP7 at each temperature.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

A shift in the melting curve of USP7 to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

X-ray Crystallography

This protocol is a generalized representation based on standard protein crystallography procedures for obtaining a protein-ligand complex structure.[9][18][19][20][21]

Objective: To determine the three-dimensional structure of the USP7 catalytic domain in complex with this compound.

Materials:

-

Purified USP7 catalytic domain

-

This compound

-

Crystallization buffer

-

Cryoprotectant

Procedure:

-

Co-crystallization:

-

Incubate the purified USP7 catalytic domain with an excess of this compound to form the protein-ligand complex.

-

Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Crystal Soaking (Alternative):

-

Grow apo-crystals of the USP7 catalytic domain.

-

Prepare a solution of this compound in a cryoprotectant-containing buffer.

-

Soak the apo-crystals in the this compound solution for a defined period.

-

-

Data Collection:

-

Cryo-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. The crystal structure of USP7 in complex with this compound (PDB ID: 5UQX) was determined to a resolution of 2.23 Å.[18]

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with a known USP7 structure as a search model.

-

Build the model of the protein-ligand complex into the electron density map and refine the structure.

-

Mandatory Visualizations

Caption: USP7-p53 signaling pathway and the effect of this compound.

References

- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding PMID: 29045385 | MCE [medchemexpress.cn]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. cpcscientific.com [cpcscientific.com]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. High-Throughput MALDI-TOF Mass Spectrometry-Based Deubiquitylating Enzyme Assay for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of DUB activity and specificity by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 19. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

GNE-6776: A Deep Dive into its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a particular focus on its role in cell cycle regulation. This document details the molecular pathways affected by this compound, presents quantitative data on its cellular effects, and provides detailed protocols for key experimental procedures.

Core Mechanism of Action

This compound is a potent and selective, non-covalent inhibitor of USP7.[1][2] Unlike some inhibitors that target the catalytic cysteine of the enzyme, this compound binds to an allosteric site approximately 12 Å away.[3][4] This binding attenuates the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[3][4]

A primary consequence of USP7 inhibition by this compound is the destabilization of its substrates. One of the most critical substrates in the context of cancer is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[5] By inhibiting USP7-mediated deubiquitination of MDM2, this compound leads to increased MDM2 auto-ubiquitination and subsequent degradation.[5] This reduction in MDM2 levels results in the stabilization and accumulation of p53.[2]

Stabilized p53 can then transactivate its target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[2][6] The upregulation of p21 is a pivotal event in the cellular response to this compound, leading to the inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[6]

This compound and Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[6] This effect is a direct consequence of the p53/p21 axis activation.

The key molecular events are:

-

Upregulation of p21: Increased p21 levels inhibit the activity of CDK2 and CDK4/6-cyclin complexes.[6]

-

Downregulation of G1/S Transition Proteins: The inhibition of CDKs leads to the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This results in the downregulation of key proteins such as Cyclin D1, CDK6, and c-myc.[6]

This concerted action effectively blocks cells from progressing from the G1 to the S phase of the cell cycle, thereby inhibiting proliferation.

Modulation of Oncogenic Signaling Pathways

Beyond its direct impact on the cell cycle machinery, this compound also modulates key oncogenic signaling pathways, further contributing to its anti-tumor activity.

-

PI3K/AKT/mTOR Pathway: Treatment with this compound has been observed to downregulate the phosphorylation of key components of the PI3K/AKT/mTOR pathway, such as AKT and mTOR.[6][7] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition by this compound adds another layer to its anti-cancer effects.

-

Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[6] It achieves this by increasing the expression of GSK3β, a key component of the β-catenin destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin.[6]

Quantitative Data

The following tables summarize the quantitative effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (USP7) | - | 1.34 µM | [1][2] |

| IC50 (Cell Viability) | A549 (NSCLC) | Concentration-dependent decrease | [6] |

| H1299 (NSCLC) | Concentration-dependent decrease | [6] | |

| EOL-1 (Leukemia) | Not specified | [8] | |

| MCF7 (Breast Cancer) | 27.2 µM (72h), 31.4 µM (96h) | [3] | |

| T47D (Breast Cancer) | 31.8 µM (72h), 37.4 µM (96h) | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (A549 & H1299)

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | Baseline | Baseline | Baseline | [6] |

| This compound (6.25 µM) | Increased | Decreased | No significant change | [6] |

| This compound (25 µM) | Significantly Increased | Significantly Decreased | No significant change | [6] |

| This compound (100 µM) | Markedly Increased | Markedly Decreased | No significant change | [6] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Effect | Reference |

| NSCLC Xenograft (Nude Mice) | This compound (15 and 30 mg/kg) | Significant inhibition of tumor growth | [6] |

| EOL-1 Xenograft (SCID Mice) | This compound (200 mg/kg) | Modest, but significant, tumor growth delay | [9] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on NSCLC cells.[6][10]

-

Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, 100 µM) and incubate for 24 or 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2-3 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This protocol is a general guideline for analyzing protein expression changes induced by this compound.[6]

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, CDK6, Cyclin D1, p-AKT, AKT, β-catenin, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[6]

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add propidium iodide staining solution to the cell suspension.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Caption: this compound signaling pathway leading to cell cycle arrest.

Experimental Workflow

Caption: A typical experimental workflow to study this compound's effects.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Grape seed extract up-regulates p21 (Cip1) through redox-mediated activation of ERK1/2 and post-transcriptional regulation leading to cell cycle arrest in colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNE-6776: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6776 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It exerts its inhibitory effect by binding to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine, thereby attenuating the binding of ubiquitin and inhibiting the deubiquitinase activity of the enzyme.[1][2][3] USP7 is a key regulator of the stability of numerous proteins involved in critical cellular processes, including tumor suppression (e.g., p53), cell cycle progression, and DNA damage repair.[2][4] By inhibiting USP7, this compound can induce tumor cell death and enhance the efficacy of chemotherapeutic agents.[1][3] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to investigate its anti-cancer properties.

Mechanism of Action

This compound functions by disrupting the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. Inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53.[4] This, in turn, can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, this compound has been shown to modulate multiple signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[5][6] It can suppress epithelial-mesenchymal transition (EMT), a crucial process in tumor metastasis and invasion.[5][6]

Data Presentation

In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Reference |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | Concentration-dependent decrease in viability | 24h, 48h | [5] |

| H1299 | Non-Small Cell Lung Cancer | CCK-8 | Concentration-dependent decrease in viability | 24h, 48h | [5] |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | Not Specified | 27.2 | 72h | [7] |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | Not Specified | 31.4 | 96h | [7] |

| T47D | Estrogen Receptor-Positive Breast Cancer | Not Specified | 31.8 | 72h | [7] |

| T47D | Estrogen Receptor-Positive Breast Cancer | Not Specified | 37.4 | 96h | [7] |

| EOL-1 | Acute Myeloid Leukemia | CellTiter-Glo | Not Specified | 5 days | [8] |

Note: A broader screening study has reported IC50 values for GNE-6640 (a closely related analog) in 181 cell lines, suggesting this compound may have a wide range of activity.[7]

Mandatory Visualizations

Caption: this compound inhibits USP7, leading to p53 activation and modulation of PI3K/AKT/mTOR and Wnt/β-catenin pathways.

Caption: A general workflow for in vitro cell-based assays using this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on non-small cell lung cancer cell lines.[5]

Materials:

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Complete cell culture medium

-

CCK-8 (Cell Counting Kit-8) reagent

-

Microplate reader

Procedure:

-

Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0 to 100 µM (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24 or 48 hours.[5]

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on a study demonstrating this compound-induced apoptosis.[5]

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Wound Healing)

This protocol is based on a study showing this compound's effect on cell migration.[5]

Materials:

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound (e.g., 0, 12.5, 25, 50 µM).

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 and 24 hours).[5]

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the wound healing rate as the percentage of the closure of the initial wound area.

Target Engagement Assay (Western Blot for USP7 Substrates)

This protocol provides a general method to assess the engagement of this compound with its target USP7 by observing the levels of a known downstream substrate, MDM2.

Materials:

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at various concentrations and for different durations.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in MDM2 levels and a corresponding increase in p53 and its target p21 would indicate successful target engagement by this compound.

Conclusion

This compound is a valuable tool for investigating the role of USP7 in cancer biology. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on cell viability, apoptosis, migration, and target engagement in various in vitro models. These assays can aid in the elucidation of the compound's mechanism of action and its potential as a therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. biotech.illinois.edu [biotech.illinois.edu]

Application Notes and Protocols for GNE-6776 in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in non-small cell lung cancer (NSCLC) research. The protocols and data presented are collated from published studies and are intended to guide researchers in designing and conducting their own experiments.

Introduction

This compound is a potent and selective non-covalent inhibitor of USP7, a deubiquitinase enzyme that plays a critical role in regulating the stability of various proteins involved in tumorigenesis.[1][2][3][4] In the context of NSCLC, USP7 has been shown to stabilize oncoproteins and regulate key signaling pathways, making it a promising therapeutic target.[5][6][7] this compound exerts its anti-tumor effects by inhibiting the deubiquitinase activity of USP7, leading to the degradation of its downstream substrates and subsequent modulation of multiple oncogenic pathways.[1][5]

Mechanism of Action

This compound functions by non-covalently binding to a pocket on the USP7 catalytic domain, approximately 12 Å away from the catalytic cysteine.[1][2][3] This binding event attenuates the interaction between USP7 and ubiquitin, thereby inhibiting the enzyme's deubiquitinase activity.[1][2][3] In NSCLC, the inhibition of USP7 by this compound has been demonstrated to impact several critical cellular processes and signaling pathways:

-

PI3K/AKT/mTOR Pathway: this compound downregulates this pro-survival signaling pathway.[5][6]

-

Wnt/β-catenin Pathway: The inhibitor suppresses this pathway, which is often abnormally activated in cancer.[5][6] this compound increases the expression of GSK3β and promotes the phosphorylation of β-catenin, leading to its degradation.[6]

-

Epithelial-Mesenchymal Transition (EMT): this compound inhibits EMT, a process crucial for tumor invasion and metastasis, by downregulating mesenchymal markers like N-cadherin and Vimentin, and upregulating the epithelial marker E-cadherin.[5][6]

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase.[5][6]

-

Apoptosis Induction: this compound promotes programmed cell death in NSCLC cells.[5][6]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by this compound in NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]

- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways [mdpi.com]

- 6. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 deubiquitinates KRAS and promotes non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-6776 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GNE-6776, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in mouse xenograft models. The provided protocols are based on published research and are intended to guide the design and execution of in vivo efficacy studies.

Introduction

This compound is a potent and selective, non-covalent allosteric inhibitor of USP7.[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer cell survival, tumor suppression, and DNA damage repair.[3][4] By inhibiting USP7, this compound leads to the degradation of oncoproteins and the stabilization of tumor suppressors, such as p53, making it a promising therapeutic agent for various cancers.[5][6] This document details its application in non-small cell lung cancer (NSCLC) and other cancer xenograft models.

Mechanism of Action

This compound functions by binding to a site approximately 12 Å away from the catalytic cysteine of USP7, thereby interfering with ubiquitin binding and inhibiting the enzyme's deubiquitinase activity.[1][5] This inhibition leads to the downregulation of key oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[7][8] In vivo studies have demonstrated that this compound can suppress tumor growth without significant toxicity to the host.[7]

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |

| A549 | Non-Small Cell Lung Cancer | Nude Mice | 15 mg/kg and 30 mg/kg | Oral | Every other day | Significant tumor growth inhibition | [7] |

| H1299 | Non-Small Cell Lung Cancer | Nude Mice | 15 mg/kg and 30 mg/kg | Oral | Every other day | Significant tumor growth inhibition | [7] |

| EOL-1 | Eosinophilic Leukemia | Not Specified | 100 mg/kg and 200 mg/kg | Oral | Not Specified | Significant tumor growth inhibition | [9] |

Key Protein Modulation by this compound in Xenograft Tumors

| Protein | Pathway/Function | Effect of this compound | Reference |

| N-cadherin | Epithelial-Mesenchymal Transition | Decreased Expression | [7][8] |

| C-myc | Cell Proliferation | Decreased Expression | [7][8] |

| CDK6 | G1 Phase Cell Cycle Marker | Decreased Expression | [7][8] |

| GSK3β | Wnt/β-catenin Pathway | Increased Expression | [7][8] |

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299, EOL-1)

-

Appropriate cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take-rate)

-

Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium at 37°C in a humidified incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability before harvesting.[10]

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

-

-

Cell Implantation:

-

Adjust the cell concentration to the desired density (e.g., 1-5 x 10^6 cells in 100-200 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Anesthetize the mouse using an appropriate method.

-

Inject the cell suspension subcutaneously into the flank of the mouse.[10]

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

This compound Formulation and Administration

Materials:

-

This compound compound

-

Vehicle for formulation (e.g., as specified in preclinical studies, often a solution suitable for oral gavage)

-

Oral gavage needles

Procedure:

-

Formulation: Prepare the this compound formulation at the desired concentrations (e.g., 15 mg/kg, 30 mg/kg, 100 mg/kg, 200 mg/kg) in the appropriate vehicle. Ensure the compound is fully dissolved or forms a stable suspension.

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.

-

Administer this compound or vehicle via oral gavage according to the specified treatment schedule (e.g., every other day).[7]

-

Monitor the body weight of the mice regularly to assess toxicity.[7]

-

Monitoring and Endpoint Analysis

Procedure:

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.

-

Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Tissue Collection: Excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess the in vivo effects of this compound on target proteins and signaling pathways.[7][11]

Visualizations

Caption: this compound inhibits USP7, leading to the downregulation of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

References

- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cpcscientific.com [cpcscientific.com]

- 6. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 7. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. yeasenbio.com [yeasenbio.com]

- 11. researchgate.net [researchgate.net]

GNE-6776: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-6776, a potent and selective non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7), in cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.

Introduction

This compound is a valuable research tool for studying the role of USP7 in various cellular processes, including tumor cell proliferation, apoptosis, and cell cycle regulation.[1][2][3] It functions by non-covalently targeting USP7 and attenuating ubiquitin binding, thereby inhibiting its deubiquitinase activity.[1][2][3][4] This inhibition leads to the destabilization of USP7 substrates, such as MDM2, and subsequent activation of tumor suppressor pathways like p53.[5] This document outlines recommended concentration ranges, experimental procedures, and the signaling pathways affected by this compound.

Mechanism of Action

This compound selectively inhibits USP7 with an IC50 of approximately 1.34 μM for the full-length protein.[5][6][7][8][9] It binds to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine, leading to a conformational change that interferes with ubiquitin binding.[1][3][4][10][11] This mechanism of action results in the modulation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and Wnt/β-catenin pathways, ultimately impacting cell proliferation, migration, invasion, and survival in cancer cells.[12]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various cell culture assays as reported in the literature. These values should serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell line and experimental conditions.

Table 1: this compound Concentration for In Vitro Assays

| Assay Type | Cell Line(s) | Concentration Range (μM) | Incubation Time | Reference(s) |

| Cell Viability (CCK-8) | A549, H1299 | 6.25, 25, 100 | 24 or 48 hours | [12][13] |

| Cell Viability (CellTiter-Glo) | EOL-1 | 0.003 - 20 | 72 or 120 hours | [4][14] |

| Clonogenic Assay | A549, H1299 | 25, 100 | 10 days | [13] |

| Cell Migration (Wound Healing) | A549, H1299 | Not specified, concentration-dependent | 12 and 24 hours | [12] |

| Cell Migration & Invasion (Transwell) | A549, H1299 | Not specified, concentration-dependent | Not specified | [12] |

| Western Blot Analysis | A549, H1299 | 25 | 24 hours | [12] |

| Apoptosis Assay | MCF7, T47D | Dose-dependent | Not specified | [15] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Assay Duration | IC50 (μM) | Reference(s) |

| MCF7 | 72 hours | 27.2 | [15] |

| MCF7 | 96 hours | 31.8 | [15] |

| T47D | 72 hours | 31.4 | [15] |

| T47D | 96 hours | 37.4 | [15] |

| Full-length USP7 (in vitro) | Not applicable | 1.34 | [9] |

| USP7 catalytic domain (in vitro) | Not applicable | 0.61 | [9] |

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, acute myeloid leukemia cell line EOL-1, and breast cancer cell lines MCF7 and T47D have been successfully used in studies with this compound.[12][13][14][15]

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[12][13]

-

This compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 70 mg/mL or 200.91 mM).[9] Store the stock solution at -20°C.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups and does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from studies on A549 and H1299 cells.[12][13]

-

Seed cells in a 96-well plate at a density of 5,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 25, 100 µM) and a vehicle control (DMSO).

-

Incubate for an additional 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the vehicle-treated control group.

Clonogenic Assay

This protocol is based on experiments with A549 and H1299 cells.[13]

-

Seed cells in 6-well plates at a density of 1,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., 0, 25, 100 µM).

-

Culture the cells for 10 days, replacing the medium with fresh medium containing this compound every 3 days.

-

After 10 days, wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies (typically defined as containing >50 cells).

Western Blot Analysis

This protocol was used to assess protein expression in A549 and H1299 cells.[12]

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 25 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, GSK3β, p-β-catenin, β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.

Caption: this compound inhibits USP7, downregulating the PI3K/AKT/mTOR and Wnt/β-catenin pathways.

Caption: General workflow for in vitro cell culture experiments using this compound.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding [cancer.fr]

- 4. This compound | CAS#:2009273-71-4 | Chemsrc [chemsrc.com]

- 5. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound (UBPBio Product Code: F4112-5) | Proteasome / Deubiquitinase Inhibitors | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 7. ubpbio.com [ubpbio.com]

- 8. ubpbio.com [ubpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]

- 11. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antitumor Activity of USP7 Inhibitor this compound in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application of GNE-6776 in Combination with PIM Kinase Inhibitors: A Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the combined use of GNE-6776, a selective USP7 inhibitor, and PIM kinase inhibitors in cancer research. The synergistic interaction between these two classes of therapeutic agents presents a promising avenue for the development of novel anti-cancer strategies.

Introduction

This compound is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), an enzyme implicated in the regulation of numerous cellular processes, including the stability of key oncoproteins and tumor suppressors.[1][2][3] PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play crucial roles in cell survival, proliferation, and apoptosis.[4][5] Their overexpression is a hallmark of various hematological malignancies and solid tumors. The combination of this compound with PIM kinase inhibitors has demonstrated synergistic anti-tumor effects, offering a rationale for their co-administration to enhance therapeutic efficacy.

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound in combination with PIM kinase inhibitors.

Table 1: Synergy Scores of this compound in Combination with PIM Kinase Inhibitors in EOL-1 Cells

| Combination | Cell Line | Synergy Score (Bliss Independence Model) | Reference |

| This compound + GDC-0570 (pan-PIM inhibitor) | EOL-1 | 4.11 | [6] |

| This compound + GDC-0339 (pan-PIM inhibitor) | EOL-1 | 4.84 |

Table 2: Single-Agent IC50 Values of this compound and PIM Kinase Inhibitors in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF7 | Breast Cancer | 27.2 (72h) | [6] |

| This compound | T47D | Breast Cancer | 31.8 (72h) | [6] |

| PIM Inhibitor (various) | PC-3 | Prostate Cancer | 3.60 | [7] |

| PIM Inhibitor (various) | MCF-7 | Breast Cancer | 3.58 | [7] |

Note: Comprehensive IC50 data for the combination of this compound and PIM kinase inhibitors across a broad range of cell lines is not yet publicly available and represents an area for further investigation.

Experimental Protocols

Cell Viability and Synergy Assessment (CCK-8 Assay)

This protocol outlines the procedure for determining cell viability and assessing the synergistic effects of this compound and a PIM kinase inhibitor using the Cell Counting Kit-8 (CCK-8).

Materials:

-

Cancer cell lines of interest (e.g., EOL-1, MCF7, etc.)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-